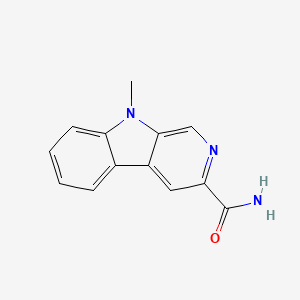

9-Methyl-9H-beta-carboline-3-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

663171-03-7 |

|---|---|

Molecular Formula |

C13H11N3O |

Molecular Weight |

225.25 g/mol |

IUPAC Name |

9-methylpyrido[3,4-b]indole-3-carboxamide |

InChI |

InChI=1S/C13H11N3O/c1-16-11-5-3-2-4-8(11)9-6-10(13(14)17)15-7-12(9)16/h2-7H,1H3,(H2,14,17) |

InChI Key |

DYGVIQIOHUNAKD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C3=CC(=NC=C31)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 9 Methyl 9h Beta Carboline 3 Carboxamide

Established Synthetic Routes for 9-Methyl-9H-beta-carboline-3-carboxamide

The construction of the this compound molecule relies on fundamental reactions for forming the tricyclic β-carboline core, followed by functionalization at the C3 and N9 positions.

Classical Approaches in Beta-Carboline Synthesis

The Pictet-Spengler reaction stands as a cornerstone in the classical synthesis of β-carboline frameworks. nih.govrsc.orgnih.gov This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or a ketone, followed by an acid-catalyzed cyclization to form a tetrahydro-β-carboline. rsc.orgnih.gov To arrive at the aromatic β-carboline structure, a subsequent oxidation step is necessary.

A general route to a precursor of the target molecule, a β-carboline-3-carboxylic acid, often starts with L-tryptophan. analis.com.mymdpi.com The L-tryptophan is first esterified, for instance, to its methyl ester, and then subjected to a Pictet-Spengler reaction with an appropriate aldehyde in an acidic medium. nih.gov The resulting tetrahydro-β-carboline-3-carboxylate is then oxidized to the aromatic β-carboline. Common oxidizing agents for this step include potassium permanganate (B83412) (KMnO4) or sulfur in a high-boiling solvent like xylene. mdpi.comnih.gov The ester can then be hydrolyzed to the carboxylic acid, which serves as a key intermediate for the final carboxamide. nih.gov

The introduction of the methyl group at the N9 position can be achieved through alkylation of the β-carboline core. This is typically performed using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. nih.gov

Contemporary and Optimized Synthetic Pathways

Modern synthetic chemistry has focused on developing more efficient, environmentally friendly, and versatile methods for β-carboline synthesis. These include one-pot reactions, the use of novel catalysts, and alternative energy sources like microwave irradiation.

One-pot syntheses that combine several steps, such as the Pictet-Spengler reaction and subsequent oxidation, have been developed to improve efficiency and reduce waste. nih.govresearchgate.net For instance, a one-pot method starting from racemic tryptophan and various amino acids has been achieved using iodine and trifluoroacetic acid (TFA), which drives a sequence of decarboxylation, deamination, Pictet-Spengler reaction, and oxidation. nih.gov The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst has also been shown to be effective for the Pictet-Spengler reaction, often leading to high yields under mild conditions. rsc.org

Palladium-catalyzed reactions have also emerged as a powerful tool for the synthesis of the β-carboline skeleton. nih.gov These methods can offer alternative bond disconnection strategies and may tolerate a wider range of functional groups.

For the final amidation step to form the 3-carboxamide, the β-carboline-3-carboxylic acid is typically activated, for example, by converting it to an acid chloride using thionyl chloride, followed by reaction with the desired amine. mdpi.com

Chemo-Enzymatic and Biocatalytic Synthesis Approaches

While the chemical synthesis of β-carbolines is well-established, chemo-enzymatic and biocatalytic methods offer the potential for highly selective and environmentally benign syntheses. However, specific enzymatic routes to this compound are not yet well-documented in the literature.

Research in this area has primarily focused on the enzymatic synthesis of the core β-carboline structure. Strictosidine synthase, an enzyme involved in the biosynthesis of monoterpene indole (B1671886) alkaloids, has been shown to catalyze the Pictet-Spengler reaction between tryptamine and various aldehydes. While this demonstrates the potential of biocatalysis in this field, the substrate scope of these enzymes would need to be expanded or engineered to accommodate the specific precursors required for this compound.

The enzymatic synthesis of amides is another area of active research, with acyltransferases being explored for their ability to catalyze amide bond formation under mild conditions. researchgate.net A hypothetical chemo-enzymatic route could involve the chemical synthesis of a 9-methyl-β-carboline-3-carboxylic acid ester, followed by an enzymatic hydrolysis and subsequent enzymatic amidation.

Precursor Chemistry and Intermediate Compounds in Synthesis

The synthesis of this compound relies on a series of key precursors and intermediates.

| Precursor/Intermediate | Role in Synthesis | Typical Starting Materials |

| L-Tryptophan | Source of the indole and ethylamine (B1201723) moieties of the β-carboline core. analis.com.mymdpi.com | Commercially available. |

| Tryptamine | A common starting material for the Pictet-Spengler reaction. rsc.orgnih.gov | Decarboxylation of tryptophan. |

| β-Carboline-3-carboxylic acid | A key intermediate that can be N-methylated and converted to the final carboxamide. mdpi.comnih.gov | Oxidation and hydrolysis of the corresponding tetrahydro-β-carboline-3-carboxylate. |

| 9-Methyl-β-carboline-3-carboxylic acid | The direct precursor to the final product, requiring only amidation. | N-methylation of β-carboline-3-carboxylic acid. |

| β-Carboline-3-carboxylic acid chloride | An activated intermediate for the amidation reaction. mdpi.com | Reaction of the corresponding carboxylic acid with thionyl chloride. |

The choice of the aldehyde in the initial Pictet-Spengler reaction is crucial for determining the substitution at the C1 position of the β-carboline ring. For the synthesis of the unsubstituted C1 parent, formaldehyde (B43269) or a formaldehyde equivalent is used. analis.com.my

Derivatization Strategies and Analogue Synthesis for this compound

The synthesis of analogues of this compound is essential for understanding its biological activity and developing compounds with improved properties. Derivatization strategies typically focus on modifying the substituents at the C1, C3, and N9 positions of the β-carboline core.

Structure-Activity Relationship (SAR) Driven Design of Derivatives

Structure-activity relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. researchgate.net For β-carboline derivatives, SAR studies have revealed that modifications at various positions can significantly impact their pharmacological profile. researchgate.netresearchgate.net

For analogues of this compound, SAR-driven design would involve the systematic synthesis and biological evaluation of compounds with variations at key positions.

Table of Potential Derivatization Sites and Their Significance in SAR Studies:

| Position | Potential Modifications | Rationale for SAR Studies | Relevant Findings for Related Compounds |

| C1 | Introduction of various aryl or alkyl groups. | To explore the influence of steric and electronic properties on activity. | For some β-carboline-3-carboxamides, substitution at C1 with a phenyl ring, particularly with di- or tri-halogenation, has shown to be favorable for certain biological activities. nih.gov |

| C3-carboxamide | Variation of the amine component of the amide. | To investigate the role of the amide substituent in hydrogen bonding and overall polarity. | The introduction of different N-alkyl or N-aryl groups on the carboxamide of β-carbolines can modulate their cytotoxic and antileishmanial activities. nih.govnih.gov |

| N9 | Variation of the alkyl or aryl group. | To assess the impact of the substituent on the indole nitrogen on activity and physicochemical properties. | N9-alkylation with different groups can influence the cytotoxic potency of β-carboline derivatives. nih.gov |

| A-ring (positions 5, 6, 7, 8) | Introduction of substituents like hydroxyl, methoxy, or halogens. | To probe the effect of modifying the electronic properties of the indole ring system. | Substitution on the A-ring of the β-carboline skeleton is known to affect DNA binding affinity and other biological activities. researchgate.net |

By systematically synthesizing and testing analogues based on these derivatization strategies, researchers can build a comprehensive understanding of the SAR for this compound and design more potent and selective compounds for various therapeutic applications.

Modifications at the Carboxamide Moiety

The carboxamide group at the C-3 position of the beta-carboline ring is a primary site for chemical modification to generate diverse libraries of compounds. Research has shown that even subtle changes to this moiety can significantly impact biological activity.

One common strategy involves the synthesis of N-substituted amide derivatives. For instance, in the pursuit of potent antimalarial agents, the amide nitrogen has been functionalized with various aminoalkyl groups. acs.org This is typically achieved by coupling the corresponding beta-carboline-3-carboxylic acid with a desired amine using standard peptide coupling reagents.

Another significant modification pathway is the conversion of the carboxamide to other functional groups. For example, a series of β-carboline derivatives featuring a substituted-carbohydrazide moiety at the C-3 position were synthesized to explore their antitumor activities. nih.gov This conversion from a simple amide to a carbohydrazide (B1668358) (CONHNH₂) dramatically alters the hydrogen bonding capacity and steric profile of the C-3 substituent. nih.govnih.gov These carbohydrazides can then serve as versatile intermediates for further derivatization, such as forming N-(substituted-benzylidene)carbohydrazides, which have shown greater antitumor activity than their N-(alkylidene)carbohydrazide counterparts. nih.gov

Substitutions on the Beta-Carboline Core

The tricyclic beta-carboline core offers several positions for substitution, allowing for the fine-tuning of the molecule's properties. The most commonly targeted positions include C-1, the A-ring (positions 5, 6, 7, 8), and the indole nitrogen at N-9.

Studies on antimalarial β-carboline-3-carboxamides have extensively explored substitutions at the C-1 position. Introducing various aryl groups, such as 3,4-dihalogenated, 3,5-dihalogenated, and 3,4,5-trichlorophenyl rings, has been shown to be particularly effective in enhancing potency. digitellinc.comnih.gov The synthesis of these C-1 substituted analogs often begins with a Pictet-Spengler reaction between L-tryptophan or its esters and a substituted benzaldehyde. nih.govevitachem.com

The N-9 position, occupied by a methyl group in the parent compound, is another critical site for modification. The Eschweiler-Clarke reaction on the norharmane freebase is a known method to introduce this methyl group. wikipedia.org However, replacing the N-9 methyl group with other substituents, such as an ethyl group or a 2-methoxybenzyl group, has been investigated to modulate activity. epa.govbeilstein-journals.org For example, it was observed that N(9)-methylation of certain β-carboline N-(substituted-benzylidene) carbohydrazides led to a decrease in antitumor activity, highlighting the sensitivity of the molecule's biological effect to substitution at this site. nih.gov Conversely, in other contexts, N-alkylation at the N-9 position was found to increase affinity in certain C-C bond-forming reactions. beilstein-journals.org

Introduction of Pharmacophores for Target Specificity

The strategic introduction of specific chemical moieties, or pharmacophores, is a key approach to direct the beta-carboline scaffold toward a particular biological target and enhance its specificity. This is often achieved by derivatizing the C-3 carboxamide or substituting the beta-carboline core with groups known to interact with specific enzymes or receptors.

For example, to develop novel antitumor agents, nitrogen-containing heterocycles like oxadiazole have been incorporated at the C-3 position. nih.gov This molecular hybridization strategy aims to combine the inherent activity of the beta-carboline nucleus with the pharmacological properties of the appended heterocycle to create a more potent and selective compound. nih.gov One such derivative, featuring a complex side chain with morpholino and trimethoxyphenyl groups, exhibited significant inhibitory activity against prostate cancer (PC-3) cells. nih.gov

In the context of antimalarial drug discovery, extensive structure-activity relationship (SAR) studies have been conducted. These studies systematically vary substituents at the C-1 and C-3 positions to optimize potency against Plasmodium falciparum while minimizing cytotoxicity against mammalian cells. digitellinc.comnih.gov The data from these studies guide the design of new derivatives with improved target specificity, leading to compounds that are potent against multiple drug-resistant parasite strains. digitellinc.comnih.gov

| Modification Strategy | Example Substituent/Moiety | Intended Target/Activity | Reference |

| Modification at C-3 | Substituted-carbohydrazide | Antitumor | nih.gov |

| Modification at C-3 | N-Aminoalkyl groups | Antimalarial | acs.org |

| Substitution at C-1 | 3,4,5-Trichlorophenyl | Antimalarial | nih.gov |

| Substitution at N-9 | 2-Methoxybenzyl | Antitumor | epa.gov |

| Pharmacophore Introduction | Nitrogen-containing heterocycles (e.g., oxadiazole) | Antitumor | nih.gov |

Purification and Characterization Methodologies in Synthesis

The successful synthesis of this compound and its derivatives is critically dependent on robust methods for purification and structural verification. These steps ensure the identity and purity of the final compounds, which is essential for accurate biological evaluation.

Chromatographic Separation Techniques

Chromatography is the cornerstone of purification in beta-carboline synthesis.

Column Chromatography: This is the most frequently cited method for purifying synthetic intermediates and final products. beilstein-journals.orguni-muenchen.denih.gov Silica gel is the standard stationary phase, and a variety of solvent systems (eluents) are used to separate the target compound from unreacted starting materials and by-products. Eluent systems like methanol (B129727)/chloroform or ethyl acetate (B1210297)/hexane are commonly employed, with the specific ratio adjusted to achieve optimal separation. nih.govnih.gov Flash column chromatography, a faster variant, is also utilized for efficient purification. researchgate.net

High-Performance Liquid Chromatography (HPLC): For achieving high purity and for analytical assessment, reversed-phase HPLC is a powerful technique. nih.gov This method is particularly useful for separating complex mixtures of beta-carboline derivatives and can be coupled with fluorescence detection for sensitive quantification in various matrices. nih.gov

Spectroscopic and Spectrometric Techniques for Structural Elucidation

A combination of spectroscopic and spectrometric methods is required to unambiguously determine the chemical structure of the synthesized molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are indispensable for mapping the carbon-hydrogen framework of the molecule. nih.govresearchgate.net The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide definitive evidence for the core structure and the position and nature of substituents. nih.gov Advanced 2D NMR techniques like HMQC and HMBC can further confirm connectivity. nih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often with Electrospray Ionization (ESI), is used to determine the precise molecular weight and elemental formula of the compound. nih.govnih.gov This technique provides a highly accurate confirmation of the compound's identity by matching the experimentally observed mass-to-charge ratio (m/z) with the calculated value. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. nih.govresearchgate.net For beta-carboline carboxamides, characteristic absorption bands for N-H (amine/amide), C=O (amide carbonyl), and C-N bonds can be observed, confirming the presence of the carboxamide moiety and the indole ring. nih.govresearchgate.net

Elemental Analysis and Purity Assessment Methods

Elemental analysis provides the empirical formula of a compound by determining the percentage composition of elements like carbon (C), hydrogen (H), and nitrogen (N). The experimental values are compared against the calculated theoretical values for the proposed structure. nih.govresearchgate.net A close match between the found and calculated percentages serves as a strong confirmation of the compound's purity and elemental composition. nih.gov

| Technique | Purpose | Typical Data/Observations | Reference |

| Column Chromatography | Purification of intermediates and final products | Separation based on polarity using solvent gradients (e.g., MeOH/CHCl₃) | uni-muenchen.deresearchgate.net |

| HPLC | High-purity separation and analytical assessment | Retention time under specific reversed-phase conditions | nih.gov |

| ¹H and ¹³C NMR | Structural elucidation (H-C framework) | Chemical shifts (ppm), coupling constants (Hz), signal integrals | nih.gov |

| Mass Spectrometry (HRMS) | Determination of molecular formula | Precise mass-to-charge (m/z) ratio | nih.gov |

| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands (cm⁻¹) for C=O, N-H, etc. | nih.gov |

| Elemental Analysis | Confirmation of empirical formula and purity | Percentage composition of C, H, N | nih.govresearchgate.net |

Molecular Pharmacological Investigations of 9 Methyl 9h Beta Carboline 3 Carboxamide

Receptor Binding and Ligand-Target Interactions

Gamma-Aminobutyric Acid (GABA) Receptor Modulatory Activity

The GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system, is a known target for many β-carboline derivatives. These interactions are often at the benzodiazepine (B76468) binding site, where compounds can act as agonists, antagonists, or inverse agonists.

There are no specific studies detailing the binding affinity or functional activity of 9-Methyl-9H-beta-carboline-3-carboxamide at the benzodiazepine site of the GABA-A receptor. Research on related compounds, such as β-carboline-3-carboxylic acid methyl ester (β-CCM), has shown high affinity for this site, where it acts as an inverse agonist. nih.govncl.ac.ukucdenver.edupnas.org However, the substitution of the ester group with a carboxamide, and the presence of a methyl group at the 9-position, would significantly alter the molecule's chemical properties, making direct extrapolation of data from β-CCM to the target compound scientifically unsound.

Information regarding the allosteric modulation of GABA-A receptors by this compound at non-benzodiazepine sites is not present in the available literature. Some β-carbolines have been shown to modulate GABA-A receptor function through mechanisms that may not involve the classic benzodiazepine site, but this has not been investigated for the specific compound . frontiersin.orgpnas.org

The GABA-A receptors are pentameric structures composed of various subunits (e.g., α, β, γ), and the subunit composition determines the pharmacological properties of the receptor. There is no available data on whether this compound exhibits any preference for specific GABA-A receptor subunit combinations.

Serotonergic System Interactions (e.g., 5-HT Receptors)

The serotonergic system is another important target for various psychoactive compounds. A study examining a wide range of β-carbolines reported that these compounds generally exhibit modest affinity for 5-HT2A receptors and low to no affinity for 5-HT1A receptors. nih.gov However, this compound was not included in this study, and therefore, its specific binding profile at serotonin (B10506) receptors remains unknown.

Dopaminergic System Interactions (e.g., D Receptors)

While the closely related compound 9-methyl-β-carboline (9-Me-BC) is known to be an inhibitor of monoamine oxidase A (MAO-A) and to have effects on dopaminergic neurons, this does not equate to direct receptor binding. nih.govwikipedia.org A study on various β-carbolines indicated little to no affinity for dopamine (B1211576) D2 receptors. nih.gov There is no specific data available that characterizes the binding of this compound to any dopamine receptor subtype.

Data Tables

Due to the absence of specific experimental data for this compound in the scientific literature, data tables for its receptor binding and functional activity cannot be generated.

Detailed Research Findings

As outlined above, there is a significant gap in the scientific literature regarding the molecular pharmacology of this compound. The available research focuses on related but structurally distinct β-carboline derivatives. The presence of the 3-carboxamide functional group in place of the more commonly studied 3-carboxylic acid ester, and the N-9 methylation, are critical structural features that would be expected to produce a unique pharmacological profile. Without dedicated experimental investigation of this specific compound, any discussion of its receptor interactions would be purely speculative.

Imidazoline (B1206853) Receptor Binding Affinity (e.g., I1, I2 Receptors)

There is currently no specific published data detailing the binding affinity of this compound for I1 or I2 imidazoline receptors. However, studies on the broader class of β-carbolines indicate a potential for interaction. Research has shown that various β-carboline alkaloids can bind with high affinity to imidazoline I2 receptors. evitachem.com For instance, the simple β-carboline, norharman, demonstrates high-affinity binding to I2B receptors in rat brain and can modulate the effects of opiate withdrawal, a process where imidazoline receptors are implicated. The affinity of these compounds is influenced by the planarity of the molecule and the substituents on the aromatic ring. evitachem.com Without direct experimental testing of this compound, its specific affinity profile at these receptors remains unknown.

Opioid Receptor System Modulation

Specific studies on the modulatory effects of this compound on the opioid receptor system (mu, delta, kappa) have not been identified in the current body of scientific literature. The opioid system, comprising receptors and endogenous peptide ligands, is a critical regulator of pain, mood, and reward processing. While interactions between other receptor systems, like the imidazoline receptors targeted by some β-carbolines, and the opioid system have been noted, direct evidence of this compound modulating opioid receptor signaling or function is not available.

Other Neurotransmitter Receptor Systems (e.g., Glutamatergic, Cholinergic)

Detailed investigations into the interaction of this compound with glutamatergic or cholinergic receptor systems are not presently available. Research into related β-carboline derivatives has occasionally explored these areas. For example, some novel β-carboline derivatives have been synthesized and evaluated for their effects on the cholinergic system, specifically as inhibitors of acetylcholinesterase (AChE), which is discussed in a later section. However, data on direct receptor binding to either glutamatergic (e.g., NMDA, AMPA) or cholinergic (e.g., nicotinic, muscarinic) receptors by this compound is absent.

Enzymatic Modulation and Inhibition Studies

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B Specificity)

While specific inhibitory constants (IC50) for this compound are not documented, its parent compound, 9-Methyl-β-carboline (9-Me-BC), is a known inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). Studies report that 9-Me-BC inhibits MAO-A with significantly greater potency than MAO-B.

Specifically, the IC50 values for 9-Me-BC have been reported as:

MAO-A: 1 µM

MAO-B: 15.5 µM

This indicates a 15.5-fold selectivity for MAO-A. The inhibition of MAO enzymes, which are responsible for the degradation of monoamine neurotransmitters like dopamine and serotonin, is a key aspect of the pharmacology of many β-carbolines. This activity is believed to contribute to the neuroprotective and neurostimulatory effects observed with 9-Me-BC. The impact of the 3-carboxamide substitution on this inhibitory activity has not been quantitatively reported.

Interactive Data Table: MAO Inhibition by 9-Methyl-β-carboline (Parent Compound)

| Enzyme | IC50 Value |

|---|---|

| MAO-A | 1 µM |

Phosphodiesterase (PDE) Inhibition Profiles

There is no available data concerning the phosphodiesterase (PDE) inhibition profile of this compound. While some β-carboline alkaloids have been investigated as inhibitors of certain PDE subtypes, such as PDE5, this specific derivative has not been characterized in this regard.

Cholinesterase (AChE, BChE) Inhibition

Direct studies measuring the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by this compound are not available. However, research into other β-carboline derivatives has shown that this chemical scaffold can be utilized to design potent and selective AChE inhibitors. For example, a series of novel harmine (B1663883) derivatives, which share the β-carboline core, were shown to have significant anti-AChE activity with good selectivity over BChE. One particular derivative, ZLWH-23, exhibited an IC50 of 0.27 μM for AChE and 20.82 μM for BChE. This demonstrates the potential of the β-carboline structure for cholinesterase inhibition, though the specific activity of the 9-methyl-3-carboxamide variant remains to be determined.

Other Enzyme Systems Involved in Neurotransmission or Metabolism

There is no specific information available in the reviewed literature concerning the interaction of this compound with enzyme systems other than those potentially inferred from related structures. While the related compound 9-Methyl-β-carboline is a known inhibitor of monoamine oxidase (MAO), it is unknown if the 3-carboxamide derivative shares this activity. nih.govwikipedia.org

Table 1: Investigated Enzyme Interactions of Related β-Carboline Compounds

| Compound | Enzyme System | Finding | Reference |

|---|---|---|---|

| 9-Methyl-β-carboline | Monoamine Oxidase A (MAO-A) | Inhibitor (IC50 = 1 µM) | nih.gov |

| 9-Methyl-β-carboline | Monoamine Oxidase B (MAO-B) | Inhibitor (IC50 = 15.5 µM) | nih.gov |

| Methyl 9-methyl-9H-beta-carboline-3-carboxylate | Monoamine Oxidase | Shown to inhibit activity | evitachem.com |

Ion Channel Modulation and Gating

No studies detailing the effects of this compound on either voltage-gated or ligand-gated ion channels were identified. Research on other, dissimilar carboline derivatives has noted interactions with channels such as the hERG ion channel, but this data cannot be applied to the subject compound. nih.gov

Voltage-Gated Ion Channels (e.g., Na+, K+, Ca2+)

There is no available data on the modulatory effects of this compound on voltage-gated sodium, potassium, or calcium channels.

Ligand-Gated Ion Channels

There is no available data on the activity of this compound at ligand-gated ion channels.

Signal Transduction Pathway Engagement

Specific investigations into the engagement of key signaling pathways by this compound are absent from the current scientific literature.

cAMP/PKA Pathway Interactions

While studies on 9-Methyl-β-carboline indicate an upregulation of cAMP response element-binding protein (Creb) and an interaction with protein kinase A (PKA), it is unknown whether this compound affects the cAMP/PKA pathway. nih.govnih.gov

MAPK/ERK Signaling Cascades

There is no direct evidence linking this compound to the MAPK/ERK signaling cascade.

PI3K/Akt/mTOR Pathway Modulation

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade is a crucial pathway regulating cell survival, proliferation, and growth. Research into beta-carboline alkaloids has identified this pathway as a significant target.

Studies on the parent compound, 9-Methyl-β-carboline (9-Me-BC), have demonstrated that its neurostimulative effects are dependent on the PI3K/Akt pathway. nih.govwikipedia.org In primary mesencephalic cultures, the stimulatory effects of 9-Me-BC on dopaminergic neurons were completely nullified by the administration of LY-294002, a known inhibitor of the PI3K/Akt pathway. nih.govwikipedia.org This implicates the PI3K/Akt pathway as a central mediator of the neurotrophic actions observed with 9-Me-BC. nih.gov While this specific mechanism has been established for 9-Me-BC, it provides a strong rationale for investigating similar activity in its carboxamide derivatives. The broader class of beta-carboline alkaloids has also been shown to regulate the PI3K/Akt/mTOR pathway, suggesting a class-wide effect that may extend to this compound.

Neurotrophic Factor Signaling (e.g., BDNF)

9-Methyl-β-carboline (9-Me-BC) has been shown to potently stimulate the gene expression of several key neurotrophic factors that are vital for neuronal survival and differentiation. nih.gov In murine cortical astrocyte cultures, treatment with 9-Me-BC led to a significant, two-fold increase in the gene expression of Brain-Derived Neurotrophic Factor (BDNF). wikipedia.org

Beyond BDNF, 9-Me-BC also upregulates a variety of other critical factors for dopaminergic neurons. nih.gov These neurotrophic and neural cell adhesion molecules are known to encourage neurite outgrowth and provide neuroprotective and neuroregenerative properties. nih.gov The stimulatory effect on the expression of these factors is believed to be a key component of the beneficial actions of 9-Me-BC on neuronal health. nih.govwikipedia.org

Table 1: Effect of 9-Methyl-β-carboline (9-Me-BC) on Neurotrophic Factor Gene Expression

| Neurotrophic Factor | Fold Increase in Gene Expression | Reference |

|---|---|---|

| Brain-Derived Neurotrophic Factor (BDNF) | 2.0 | wikipedia.org |

| Artemin (ARTN) | 3.2 | wikipedia.org |

| Neurotrophin-3 (NTF3) | 1.8 | wikipedia.org |

| Neural Cell Adhesion Molecule 1 (NCAM1) | 1.4 | wikipedia.org |

| Transforming Growth Factor beta 2 (TGF-β2) | 1.4 | wikipedia.org |

Computational Pharmacology and In Silico Modeling

While specific in silico studies for this compound are not available, the broader beta-carboline class is frequently subjected to computational analysis to predict biological activity and guide drug discovery efforts.

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For beta-carboline derivatives, this method is widely used to predict interactions with protein targets. For instance, docking studies on novel N-substituted beta-carboline analogs have been performed to predict their binding affinity and interaction with the active sites of protein kinases like CDK2. mdpi.comsciforum.net These studies identify key hydrogen bonds and hydrophobic interactions between the beta-carboline scaffold and essential amino acid residues within the protein's binding pocket, helping to explain the compound's inhibitory potential. mdpi.com Similar in silico simulations for N-(3,3-dimethylbutyl)-1-octyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b] indole-3-carboxamide identified potential interactions with enzymes crucial for parasite metabolism, demonstrating the utility of this approach for carboxamide derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. 3D-QSAR studies have been successfully applied to series of beta-carboline derivatives to understand the structural requirements for their antitumor activity. researchgate.net These models can quantitatively describe how specific structural features, such as the nature and position of substituents on the beta-carboline ring, contribute to the compound's potency. researchgate.netnih.gov The resulting models, which often show high predictive ability, are valuable for designing new, more potent analogs and for prioritizing compounds for synthesis and biological testing. researchgate.net

Table 2: Example of 3D-QSAR Model Parameters for a Beta-Carboline Series

| Parameter | Value | Description | Reference |

|---|---|---|---|

| q² | 0.743 | Cross-validated correlation coefficient, indicating good model predictivity. | researchgate.net |

| r² | 0.721 | Non-cross-validated correlation coefficient, indicating good data fit. | researchgate.net |

| pred_r² | 0.708 | Predictive ability for an external test set. | researchgate.net |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This technique allows researchers to study the stability of ligand-protein complexes predicted by molecular docking and to observe conformational changes that may occur upon binding. For complex biological systems involving beta-carbolines, MD simulations can provide a deeper understanding of the binding thermodynamics and kinetics that are not captured by static docking poses.

Preclinical Neurobiological and Systemic Investigations of 9 Methyl 9h Beta Carboline 3 Carboxamide

Neuroprotective and Neurorestorative Potentials:While extensive research exists for 9-me-BC in this area, no studies were found that specifically examined the following for 9-Methyl-9H-beta-carboline-3-carboxamide:

Neurogenesis and Synaptogenesis Induction

Some literature describes the synthesis of various beta-carboline derivatives, including modifications at the 3-position to create amides and esters. mdpi.com These studies, however, focus on the chemical synthesis and, in some cases, broad screening for activities like antifungal or antimicrobial properties, rather than the detailed neurobiological investigations specified in the request. mdpi.comresearchgate.net

Microglial Activation and Neuroinflammation Modulation

There are no available studies detailing the effects of this compound on microglial activation or its potential role in modulating neuroinflammatory pathways. Research into the anti-inflammatory properties of related beta-carbolines exists, but specific data on the 3-carboxamide derivative is not present in the public domain.

Blood-Brain Barrier Integrity and Permeability Studies

Information regarding the ability of this compound to cross the blood-brain barrier or its effects on the barrier's integrity and permeability has not been documented in available scientific literature. Such studies are crucial for determining the central nervous system bioavailability and potential therapeutic utility of a compound, but this information is not available for this specific chemical entity.

Pain Modulatory Effects in Preclinical Pain Models

No preclinical assessments of this compound's effects on nociceptive or neuropathic pain have been made public. Therefore, its potential analgesic or anti-hyperalgesic properties remain uninvestigated in the available body of research.

Despite a comprehensive search for scientific literature, there is currently insufficient publicly available data to generate a detailed article on the preclinical neurobiological and systemic investigations of This compound that strictly adheres to the requested outline.

Research on the broader class of β-carbolines and their derivatives is available and suggests potential biological activities. For instance, some β-carboline alkaloids have been investigated for their analgesic properties, with studies indicating that their mechanisms may involve the modulation of neurotransmitters such as glutamic acid and nitric oxide. nih.gov In vitro and in vivo studies on other, different β-carboline derivatives have also suggested potential anti-inflammatory and immunomodulatory effects. nih.govnih.gov

Furthermore, preliminary cardiovascular studies on certain β-carboline esters have shown varied effects on heart rate and blood pressure in animal models, suggesting that the cardiovascular impact is highly dependent on the specific molecular structure of the compound. nih.gov

However, specific preclinical data focusing solely on This compound regarding its central and peripheral mechanisms of analgesia, its effects on metabolic regulation such as glucose homeostasis, its specific interactions with the cardiovascular system, and its immunomodulatory properties in vitro and in vivo, are not available in the public domain at this time. The synthesis and general biological activities of various β-carboline derivatives have been described in the scientific literature, but detailed mechanistic studies for this particular compound are lacking. nih.govnih.govmdpi.comresearchgate.netmdpi.commatilda.science

Therefore, a scientifically accurate article that is strictly focused on This compound and provides detailed research findings for each of the specified sections and subsections cannot be constructed based on the currently accessible information.

Preclinical Pharmacokinetics and Metabolism of 9 Methyl 9h Beta Carboline 3 Carboxamide

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Oral Bioavailability Assessment in Preclinical Species

No data available.

Tissue Distribution Profiling (e.g., brain penetration)

No data available.

Excretion Routes and Kinetics

No data available.

Biotransformation Pathways and Metabolite Identification

Role of Cytochrome P450 Enzymes in Metabolism

No data available.

Phase I and Phase II Metabolic Reactions

No data available.

This absence of information underscores the novelty of 9-Methyl-9H-beta-carboline-3-carboxamide as a research chemical and highlights the need for foundational pharmacokinetic studies to ascertain its potential as a therapeutic agent. Without such data, a critical component for evaluating its drug-like properties is missing.

Identification and Characterization of Major Metabolites

The metabolic fate of this compound is a critical aspect of its preclinical evaluation. While specific studies on this exact molecule are limited, research on related beta-carboline structures provides insights into its likely metabolic pathways. Beta-carbolines, in general, are subject to metabolic transformations that can alter their biological activity and clearance from the body. For instance, the structurally related compound 9-methyl-beta-carboline (9-me-BC) has been studied, though its metabolic profile is not extensively detailed in the provided search results.

In studies of other beta-carboline derivatives, metabolic pathways often involve oxidation and conjugation. For example, research on beta-carboline-3-carboxamides has indicated that these compounds can undergo various metabolic reactions. While the precise metabolites of this compound have not been definitively identified in the available literature, it is plausible that it could undergo N-demethylation, hydroxylation of the aromatic ring system, and subsequent conjugation with glucuronic acid or sulfate (B86663).

Further investigation using in vitro systems with liver microsomes and in vivo animal models would be necessary to definitively identify and characterize the major metabolites of this compound.

Drug-Drug Interaction Potential (Preclinical Mechanistic Studies)

The potential for a new chemical entity to interact with other co-administered drugs is a key safety consideration. Preclinical studies are designed to investigate these potential interactions, primarily focusing on the compound's effects on metabolic enzymes and drug transporters.

Enzyme Induction and Inhibition Studies (e.g., CYP enzymes)

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. Inhibition or induction of these enzymes by a new compound can lead to significant drug-drug interactions.

Studies on the parent compound, beta-carboline, have shown interactions with monoamine oxidase (MAO), an important enzyme in the metabolism of neurotransmitters. Specifically, 9-methyl-beta-carboline has been identified as an inhibitor of both MAO-A and MAO-B, with IC50 values of 1 µM and 15.5 µM, respectively. nih.gov This inhibitory action on MAO could contribute to its observed neuropharmacological effects. nih.gov

However, specific data on the inductive or inhibitory potential of this compound on the major drug-metabolizing CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) are not available in the current body of literature. Such studies, typically conducted using human liver microsomes or recombinant CYP enzymes, are essential to predict the likelihood of metabolic drug interactions in a clinical setting.

| Enzyme | Interaction | IC50/EC50 | Compound |

| MAO-A | Inhibition | 1 µM | 9-methyl-beta-carboline |

| MAO-B | Inhibition | 15.5 µM | 9-methyl-beta-carboline |

Transporter Interaction Studies (e.g., P-glycoprotein)

P-glycoprotein (P-gp), an efflux transporter, plays a crucial role in drug absorption and distribution, including transport across the blood-brain barrier. frontiersin.org Compounds that are substrates or inhibitors of P-gp can be involved in significant drug-drug interactions. frontiersin.org

Preclinical research indicates that some beta-carbolines can interact with transporters. For instance, the uptake of 9-methyl-beta-carboline into astrocytes appears to be mediated, at least in part, by the organic cation transporter (OCT). nih.gov There is no specific information available from the searched literature regarding the interaction of this compound with P-glycoprotein. Investigating whether this compound is a substrate, inhibitor, or inducer of P-gp would be a critical step in its preclinical development to assess its potential for transporter-mediated drug interactions.

Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship in Animal Models

Understanding the relationship between the concentration of a drug in the body over time (pharmacokinetics) and its pharmacological effects (pharmacodynamics) is fundamental to drug development.

While a formal PK/PD model for this compound has not been established, studies on the related compound 9-methyl-beta-carboline in animal models of Parkinson's disease provide some initial insights. In a rat model, administration of 9-methyl-beta-carboline led to restorative effects. nih.gov Specifically, it reversed the dopamine-lowering effects of the neurotoxin MPP+ in the striatum and normalized the number of tyrosine hydroxylase-immunoreactive cells in the substantia nigra. nih.gov Furthermore, it was found to increase the activity of complex I of the mitochondrial respiratory chain. nih.gov

These findings suggest a link between the presence of the compound and a measurable neurorestorative and neuroprotective effect. However, to establish a robust PK/PD relationship for this compound, studies would be required to correlate its plasma and brain concentrations with the magnitude and time course of its pharmacological effects in relevant animal models. This would involve detailed pharmacokinetic profiling alongside a battery of pharmacodynamic assessments.

Analytical Methodologies for 9 Methyl 9h Beta Carboline 3 Carboxamide in Biological Matrices

Chromatographic Techniques for Quantification (e.g., HPLC, UPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for the analysis of β-carbolines due to their high resolution and compatibility with various detectors. Gas Chromatography (GC) is less common but has been used for certain derivatives. nih.gov

Method development for HPLC and UPLC typically involves optimizing the separation on a reversed-phase column (e.g., C18) with a gradient elution. nih.govnih.gov The mobile phase often consists of an aqueous component with a buffer like ammonium (B1175870) formate (B1220265) or formic acid to control pH and improve peak shape, and an organic modifier such as acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net

Validation is performed according to established guidelines to ensure the method is reliable and reproducible. Key validation parameters include:

Linearity : The method should be linear over a specific concentration range, typically demonstrated by a correlation coefficient (r²) greater than 0.99. nih.gov

Accuracy and Precision : Accuracy (closeness to the true value) and precision (repeatability) are assessed at multiple concentration levels, with coefficients of variation generally required to be below 15%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. For β-carbolines, LOQs in the low ng/mL range are often achievable. nih.govnih.gov

Selectivity : The method must be able to distinguish the analyte from other endogenous components in the matrix. nih.gov

Recovery : The efficiency of the extraction process from the biological matrix is measured. Recoveries for β-carbolines are often in the range of 88-102%. researchgate.net

Table 1: Example HPLC Parameters for β-Carboline Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) nih.gov |

| Mobile Phase A | Water with 2 mM Ammonium Formate, 0.1% Formic Acid nih.gov |

| Mobile Phase B | Methanol or Acetonitrile nih.govresearchgate.net |

| Flow Rate | 0.4 - 1.2 mL/min nih.govresearchgate.net |

| Detection | Fluorescence or Mass Spectrometry |

The complexity of biological matrices necessitates a sample preparation step to remove interfering substances like proteins and lipids and to concentrate the analyte. mdpi.com

Protein Precipitation (PPT) : This is a simple and rapid method where a solvent like acetonitrile is added to the sample (e.g., plasma or blood) to precipitate proteins. nih.govmdpi.com The supernatant is then separated and can be directly injected or further processed.

Liquid-Liquid Extraction (LLE) : LLE is a robust technique that separates compounds based on their differential solubilities in two immiscible liquids. tiaft.org A non-polar or semi-polar organic solvent (e.g., diethyl ether, or a hexane/ethyl acetate (B1210297) mixture) is used to extract β-carbolines from the aqueous biological sample. nih.govresearchgate.net This method is effective for cleaning up samples with low protein content. tiaft.org

Solid-Phase Extraction (SPE) : SPE provides a more thorough cleanup and is highly suitable for automation. The sample is passed through a solid sorbent cartridge that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. This technique is applicable to various matrices, including urine and plasma. tiaft.org

For certain metabolites, such as those containing carboxylic acid groups, a derivatization step like esterification may be required before chromatographic analysis to improve volatility or chromatographic behavior. nih.gov

Mass Spectrometry-Based Detection and Quantification (e.g., LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of compounds in biological matrices due to its exceptional sensitivity and selectivity. nih.gov

LC-MS/MS achieves high selectivity by using Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion (typically the protonated molecule, [M+H]⁺, for β-carbolines) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the analyte, minimizing interference from co-eluting matrix components. nih.gov Electrospray ionization (ESI) in positive mode is commonly used for β-carbolines. nih.gov The MS3 mode can offer even higher selectivity by performing a second fragmentation step. nih.gov

Table 2: Illustrative Precursor → Product Ion Transitions for β-Carboline Analogs

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |

|---|---|---|

| Harman | 183.1 | 128.1, 154.1 |

| Norharman | 169.1 | 115.1, 140.1 |

| Tetrahydro-β-carboline | 173.1 | 144.1, 117.1 |

| 9-Methyl-9H-beta-carboline | 183.2 | Specific fragments would be determined experimentally |

Data for analogs are illustrative; transitions for the target compound must be empirically determined.

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantification technique that corrects for analyte loss during sample preparation and for matrix effects. nih.govrsc.org It involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., containing ¹³C or ²H) to the sample as an internal standard. researchgate.net Because the stable isotope-labeled standard is chemically identical to the analyte, it behaves identically during extraction, chromatography, and ionization. nih.gov The ratio of the response of the native analyte to the labeled standard is used for quantification, leading to highly precise and accurate results. nih.govrsc.org For instance, deuterated standards like harman-d3 (B564794) have been used in the analysis of related β-carbolines. researchgate.net

Spectroscopic Methods for Detection (e.g., Fluorescence, UV-Vis)

Before the widespread use of mass spectrometry, spectroscopic methods were commonly employed for the detection of β-carbolines.

Fluorescence Detection : The β-carboline ring system is naturally fluorescent, which allows for highly sensitive and selective detection following HPLC separation. nih.gov Excitation and emission wavelengths can be optimized to maximize the signal for the specific β-carboline derivative. The inherent fluorescence of these compounds allows for detection limits in the low nanogram-per-milliliter range (e.g., 0.2 ng/mL). nih.gov The fluorescence properties can be influenced by substituents on the β-carboline core. beilstein-journals.org

UV-Vis Detection : Ultraviolet-Visible (UV-Vis) spectroscopy can also be used for detection. 9-Methyl-β-carboline, for example, exhibits absorption maxima at approximately 217, 237, and 290 nm. caymanchem.com However, UV-Vis detection is generally less sensitive and significantly less selective than fluorescence or mass spectrometry, making it more susceptible to interference from other compounds in biological samples.

Bioanalytical Applications in Preclinical Studies

Preclinical evaluation of 9-Methyl-9H-beta-carboline-3-carboxamide necessitates sensitive and specific analytical techniques to measure its concentration in biological matrices. These measurements are essential for correlating pharmacokinetic data with pharmacodynamic outcomes and for constructing a comprehensive profile of the compound's behavior in biological systems.

The quantification of this compound in plasma, brain tissue, and cerebrospinal fluid (CSF) is pivotal for assessing its absorption, distribution, metabolism, and excretion (ADME) properties. While specific validated methods for this exact carboxamide derivative are not extensively detailed in publicly available literature, the general approach for β-carboline compounds typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

A hypothetical LC-MS/MS method for the quantification of this compound would involve the following steps:

Sample Preparation:

Plasma: Protein precipitation with a solvent like acetonitrile or methanol is a common first step to remove interfering proteins. This is often followed by centrifugation and collection of the supernatant.

Brain Tissue: Homogenization of the tissue in a suitable buffer is required to release the analyte. Subsequent protein precipitation or solid-phase extraction (SPE) would be employed to clean up the sample.

Cerebrospinal Fluid: Due to its lower protein content, CSF samples may require less extensive cleanup, often involving a simple protein precipitation step before analysis.

Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of small molecules like β-carbolines. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) would be optimized to achieve good peak shape and separation from endogenous matrix components.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for detection. This involves selecting a specific precursor ion (the protonated molecule [M+H]⁺ of this compound) and one or more product ions generated through collision-induced dissociation. This transition is highly specific to the analyte, minimizing interference.

Table 1: Hypothetical LC-MS/MS Parameters for Quantification

| Parameter | Hypothetical Value/Condition |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | To be determined experimentally (e.g., m/z of [M+H]⁺ → product ion) |

| MRM Transition (IS) | To be determined for a suitable internal standard |

| Collision Energy | To be optimized |

| Dwell Time | 100 ms |

This table presents a hypothetical set of parameters that would require experimental optimization for the specific analysis of this compound.

In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a compound. nih.gov These assays typically measure the rate of disappearance of the parent compound when incubated with liver fractions, such as microsomes or S9 fractions, or with hepatocytes. nih.govspringernature.com

Liver Microsomes: These preparations contain Phase I metabolic enzymes, primarily cytochrome P450s (CYPs), and are used to assess the compound's susceptibility to oxidative metabolism. bioivt.com The assay involves incubating this compound with liver microsomes in the presence of the cofactor NADPH. mercell.com Samples are taken at various time points, and the reaction is quenched with a solvent like acetonitrile. The remaining concentration of the parent compound is then determined by LC-MS/MS. mercell.com

S9 Fraction: The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and Phase II (conjugative) metabolism. evotec.com This provides a more comprehensive picture of the compound's metabolic fate. The experimental setup is similar to the microsomal stability assay, but may include additional cofactors for Phase II reactions, such as UDPGA and PAPS. evotec.com

Hepatocytes: Using intact liver cells (hepatocytes) offers the most physiologically relevant in vitro model, as it includes the full complement of metabolic enzymes and transporters. bioivt.com Both suspension and plated hepatocytes can be used to assess the metabolic stability of this compound.

The data from these assays are used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which can then be used to predict the in vivo hepatic clearance.

Table 2: Hypothetical In Vitro Metabolic Stability Assay Conditions

| Parameter | Condition |

| Test System | Human, Rat, or Mouse Liver Microsomes/S9 Fraction/Hepatocytes |

| Compound Concentration | Typically 1 µM |

| Protein Concentration | e.g., 0.5 mg/mL for microsomes |

| Cofactors | NADPH (for microsomes), NADPH, UDPGA, PAPS (for S9) |

| Incubation Temperature | 37°C |

| Time Points | 0, 5, 15, 30, 45, 60 minutes |

| Analysis Method | LC-MS/MS |

This table outlines typical conditions for in vitro metabolic stability assays. Specific parameters would be optimized for this compound.

Based on a thorough review of the available scientific literature, it is not possible to generate a detailed article on This compound that adheres to the specified outline. The current body of research focuses extensively on the parent compound, 9-Methyl-9H-beta-carboline (9-Me-BC) , and other beta-carboline derivatives, while specific translational and developmental data for the 3-carboxamide variant is not sufficiently available.

The provided outline requires in-depth information on strategic development, preclinical biomarkers, and nanotechnology-based drug delivery systems. This level of detail is contingent upon a significant volume of dedicated research into a specific compound, which does not currently exist for this compound in the public domain.

While research into the broader class of β-carbolines is active, with investigations into their potential as anticancer, antimalarial, and neuroprotective agents, these findings are not directly transferable to the specific derivative requested. nih.govnih.gov The synthesis of various β-carboline derivatives is an area of ongoing chemical research, but this does not provide the necessary biological and translational data required to fulfill the user's request. mdpi.comresearchgate.netbeilstein-journals.org

Therefore, any attempt to construct the requested article would involve speculation and extrapolation from related but distinct compounds, which would not meet the required standards of scientific accuracy and would violate the instruction to focus solely on this compound.

Translational Research and Future Directions for 9 Methyl 9h Beta Carboline 3 Carboxamide

Societal and Ethical Considerations in Neuropharmacological Research

The advancement of neuropharmacology, while offering significant promise for treating neurological and psychiatric disorders, brings to the forefront a complex landscape of societal and ethical questions. Research into novel compounds that interact with the nervous system necessitates a careful and proactive approach to these issues. The ethical discourse in neuropharmacology is critical to ensure that the development and application of new therapies align with societal values and respect individual rights. numberanalytics.com

One of the primary areas of ethical debate revolves around the distinction between treatment and enhancement. numberanalytics.com While the use of neuropharmacological agents to treat diagnosed diseases is widely accepted, the potential for these same agents to be used for cognitive enhancement in healthy individuals raises significant concerns. oup.comoup.com This includes questions of fairness, equity of access, and the potential for societal pressure to use such enhancements to gain a competitive edge in academic or professional settings. clinician.comuq.edu.au There is a risk of creating a societal divide between those who can afford cognitive enhancements and those who cannot, potentially deepening existing social inequalities. clinician.com

Informed consent is a cornerstone of ethical research, particularly in the context of neurodegenerative diseases where cognitive impairment can affect a participant's ability to fully comprehend the risks and benefits of a study. ngi.pubnumberanalytics.com Researchers must develop robust methods to ensure that participants, or their legal representatives, can make autonomous and informed decisions. numberanalytics.com This is especially pertinent in trials for conditions like Alzheimer's or Parkinson's disease, where the patient population is inherently vulnerable. ngi.pubnumberanalytics.com

Furthermore, the long-term consequences of altering brain chemistry are often not fully understood in the early stages of research. clinician.com This raises ethical obligations for researchers and institutions to conduct thorough preclinical and clinical studies to identify potential risks. The possibility of unintended side effects, including changes to personality or identity, necessitates transparent communication with research participants and the public. uq.edu.auresearchgate.net

The societal implications also extend to how predictive testing for neurodegenerative diseases is handled. The use of genetic or biomarker tests to identify individuals at risk raises ethical questions about the disclosure of this information, particularly when effective preventative treatments are not yet available. nih.gov The potential for genetic discrimination in areas such as insurance and employment is a significant concern that requires careful consideration and robust policy-making.

Finally, the responsible communication of research findings is a critical ethical duty. The media and public can have high expectations for new "miracle cures," and it is incumbent upon researchers and institutions to present findings accurately, avoiding hype and clearly outlining the stage of research and the remaining uncertainties. nih.gov Fostering public understanding and engagement in the ethical debates surrounding neuropharmacology is essential for the responsible advancement of the field. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.